5,6-Dichloro-3-nitropyridin-2-amine
Overview
Description
5,6-Dichloro-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of 5,6-Dichloro-3-nitropyridin-2-amine involves several steps. One method involves the reaction of 4-chloropyridine-2-carboxamide with sodium hydroxide in water and bromine at 0° C, followed by heating the reaction mass to 100° C . Another method involves the reaction of 2,4,6-triamino-3,5-dinitropyridine with hydrogen peroxide in glacial acetic acid .Molecular Structure Analysis
The molecular structure of 5,6-Dichloro-3-nitropyridin-2-amine is represented by the formula C5H3Cl2N3O2 . The InChI code for this compound is 1S/C5H3Cl2N3O2/c6-2-1-3 (10 (11)12)5 (8)9-4 (2)7/h1H, (H2,8,9) .Chemical Reactions Analysis
The chemical reactions involving 5,6-Dichloro-3-nitropyridin-2-amine are complex and varied. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Dichloro-3-nitropyridin-2-amine include a molecular weight of 208 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8C .Scientific Research Applications
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Pharmaceuticals and Organic Synthesis
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Agrochemicals
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Kinase Inhibitors
- Summary of the Application : A study described the synthesis of a compound using “5,6-Dichloro-3-nitropyridin-2-amine” as a potential irreversible inhibitor for certain kinases .
- Methods of Application : The compound was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- Results or Outcomes : Although the synthesized compound did not show the expected inhibitory potency on the intended target kinase, MPS1, it showed significant activity on the kinase p70S6Kβ .
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Dyestuffs
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Nitropyridine Derivatives
- Summary of the Application : A patent describes a process for the preparation of nitropyridine derivatives using "5,6-Dichloro-3-nitropyridin-2-amine" .
- Results or Outcomes : The outcomes could include new nitropyridine derivatives with potential applications in various fields, such as pharmaceuticals and agrochemicals .
Safety And Hazards
The safety information for 5,6-Dichloro-3-nitropyridin-2-amine indicates that it is potentially harmful if swallowed (Hazard Statement: H302). Precautionary measures include wearing protective gloves and eye/face protection, and in case of contact with eyes, rinsing cautiously with water for several minutes .
Relevant Papers The relevant papers for 5,6-Dichloro-3-nitropyridin-2-amine include those related to its synthesis, properties, and potential applications .
properties
IUPAC Name |
5,6-dichloro-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSLEQUCBXITJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572320 | |
Record name | 5,6-Dichloro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-3-nitropyridin-2-amine | |
CAS RN |
203794-33-6 | |
Record name | 5,6-Dichloro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloro-3-nitropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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